N-Methyltrifluoromethanesulfonamide CAS number 34310-29-7
N-Methyltrifluoromethanesulfonamide CAS number 34310-29-7
An In-Depth Technical Guide to N-Methyltrifluoromethanesulfonamide (CAS 34310-29-7)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical principles, synthesis, and applications of N-Methyltrifluoromethanesulfonamide, a vital intermediate in modern organic and medicinal chemistry. Our focus is on providing not just protocols, but the underlying scientific rationale to empower effective and innovative application.
Introduction: The Strategic Importance of N-Methyltrifluoromethanesulfonamide
N-Methyltrifluoromethanesulfonamide, identified by CAS number 34310-29-7, is an organofluorine compound featuring a trifluoromethyl group appended to a sulfonamide backbone.[1] While seemingly a simple structure, its true value lies in the unique combination of physicochemical properties imparted by these two functional groups. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the acidity of the N-H proton, making this compound a versatile precursor for a wide array of chemical transformations.
In the landscape of drug discovery, the incorporation of fluorine-containing motifs is a well-established strategy to enhance critical drug-like properties.[2][3] The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] N-Methyltrifluoromethanesulfonamide serves as a key building block, providing a reliable method for introducing the valuable N-methyl-N-trifluoromethanesulfonyl moiety into complex molecular architectures, making it an indispensable tool for medicinal chemists.[4][5]
Physicochemical Profile and Structural Insights
The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. N-Methyltrifluoromethanesulfonamide is typically a colorless to pale yellow liquid or solid, a state dependent on its purity and the ambient temperature.[1] Its structural features—the polar sulfonamide group capable of hydrogen bonding and the hydrophobic trifluoromethyl group—confer solubility in a range of common organic solvents.[1][5]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 34310-29-7 | [1][6] |
| Molecular Formula | C₂H₄F₃NO₂S | [6] |
| Molecular Weight | 163.12 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Purity | ≥95% - 99% (Typical commercial grades) | [1][4][7] |
| Boiling Point | 80 °C at 10 Torr | [8] |
| Density | ~1.513 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in THF, chloroform, methylene chloride | [4][5][9] |
The core of its reactivity stems from the electronic interplay within the molecule. The powerful inductive effect of the CF₃ group makes the sulfur atom highly electrophilic and increases the acidity of the N-H proton, facilitating its removal by a base. The resulting anion is a soft nucleophile, poised for reaction with a variety of electrophiles.
Synthesis Pathway: A Validated Protocol
The most common and reliable synthesis of N-Methyltrifluoromethanesulfonamide involves the reaction of methylamine with trifluoromethanesulfonic anhydride (triflic anhydride).[9] This reaction is highly exothermic and requires careful control of conditions to achieve high purity and yield.
Caption: Synthesis of N-Methyltrifluoromethanesulfonamide.
Experimental Protocol: Synthesis from Triflic Anhydride
This protocol is designed as a self-validating system, where each step addresses a specific chemical challenge inherent to the reaction.
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Vessel Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is oven-dried and assembled while hot. It is then allowed to cool to room temperature under a stream of dry nitrogen.
-
Expertise & Experience: The use of dry glassware under an inert atmosphere is critical. Triflic anhydride is extremely moisture-sensitive and will readily hydrolyze, quenching the reaction.
-
-
Reagent Charging: The flask is charged with dichloromethane (250 mL) and cooled to -70 °C using a dry ice/acetone bath. Methylamine (0.5 mol) is then carefully added or condensed into the chilled solvent.[9]
-
Causality: The low temperature is essential to control the high reactivity of triflic anhydride and to prevent side reactions, such as multiple additions or decomposition. Dichloromethane is an ideal solvent as it is relatively inert and has a low freezing point.
-
-
Anhydride Addition: A solution of triflic anhydride (0.1 mol) in dichloromethane (20 mL) is added dropwise from the addition funnel over 3 hours, ensuring the internal temperature does not rise significantly.[9]
-
Trustworthiness: Slow, controlled addition is paramount. A rapid addition would generate excessive heat, leading to a loss of selectivity and potentially hazardous pressure buildup. The stoichiometry uses an excess of methylamine to act as both the nucleophile and a scavenger for the triflic acid byproduct.
-
-
Reaction & Quenching: After the addition is complete, the mixture is stirred at -70 °C for an additional 3 hours.[9] The reaction is then allowed to warm slowly to room temperature.
-
Workup and Purification: The reaction mixture is transferred to a separatory funnel and washed twice with 1N HCl (250 mL portions) to remove excess methylamine and methylammonium triflate salts.[9] The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9]
-
Causality: The acidic wash protonates the basic methylamine, rendering it water-soluble for easy removal.
-
-
Final Purification (Optional): If required, the product can be further purified by vacuum distillation to achieve high purity.
Core Reactivity and Applications in Drug Development
The primary utility of N-Methyltrifluoromethanesulfonamide is as a versatile intermediate.[4][8] Its synthetic value is centered on the reactivity of the N-H bond.
Caption: General reactivity pathway for N-functionalization.
N-Functionalization: A Gateway to Novel Analogs
The most powerful application for drug development professionals is the N-functionalization of this reagent. The acidic proton on the nitrogen can be readily removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a potent nucleophilic anion. This anion can then be reacted with a wide range of electrophiles to forge new C-N, and other bonds, effectively coupling the trifluoromethanesulfonamide moiety to a molecule of interest.
This strategy is fundamental in medicinal chemistry for several reasons:
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Bioisosterism: The sulfonamide group is a well-known bioisostere for amide and ester groups, offering a different physicochemical profile while potentially maintaining key binding interactions.[10][11]
-
Metabolic Blocking: The trifluoromethyl group is metabolically robust. Introducing it can block sites of oxidative metabolism, thereby increasing a drug's half-life and bioavailability.[2]
-
Tuning Physicochemical Properties: The high lipophilicity of the CF₃ group can enhance membrane permeability, a critical factor for oral absorption and distribution.[2][12]
Illustrative Protocol: N-Alkylation
-
Setup: Under a nitrogen atmosphere, add N-Methyltrifluoromethanesulfonamide (1.0 eq) to a flask containing a suitable anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes or until hydrogen gas evolution ceases.
-
Expertise & Experience: NaH is a strong, non-nucleophilic base ideal for this transformation. The reaction is performed at 0 °C to moderate the exothermic deprotonation step.
-
-
Alkylation: Add the desired alkyl halide (R-X, 1.0-1.2 eq) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive halides.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired N-alkylated product.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet for N-Methyltrifluoromethanesulfonamide is not always readily available, data from analogous sulfonamides and organofluorine compounds provide a strong basis for safe handling procedures.[13][14] The compound may cause skin and eye irritation.[1]
Table 2: Recommended Handling Procedures
| Aspect | Recommendation | Rationale |
| Ventilation | Use only in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any potential vapors.[14] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | To prevent eye and skin contact.[13][14] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. | Standard good laboratory practice to minimize exposure.[14] |
| Storage | Store in a tightly sealed container in a cool, dry place. | To prevent degradation from moisture and heat.[14] |
| Spills | Absorb with an inert material and dispose of as hazardous waste. | To contain the spill and prevent environmental release. |
Conclusion and Future Outlook
N-Methyltrifluoromethanesulfonamide (CAS 34310-29-7) is more than just a chemical intermediate; it is a strategic enabler in the synthesis of complex, high-value molecules. Its unique electronic properties, conferred by the trifluoromethyl group, make it an exceptionally useful building block for introducing the N-methyl-N-trifluoromethanesulfonyl group. For scientists in drug discovery and development, mastering the synthesis and reactivity of this compound opens up new avenues for lead optimization by providing a reliable method to enhance metabolic stability, modulate lipophilicity, and explore novel chemical space. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of foundational reagents like N-Methyltrifluoromethanesulfonamide will only continue to increase.
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